1-(Pyridin-3-ylmethyl)cyclopropanamine dihydrochloride
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Overview
Description
1-(Pyridin-3-ylmethyl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2. It is characterized by the presence of a cyclopropane ring attached to a pyridine moiety via a methyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-ylmethyl)cyclopropanamine dihydrochloride typically involves the reaction of pyridine-3-carboxaldehyde with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the cyclopropanamine structure. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-ylmethyl)cyclopropanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of cyclopropylamine derivatives.
Substitution: Formation of substituted pyridine or cyclopropane derivatives.
Scientific Research Applications
1-(Pyridin-3-ylmethyl)cyclopropanamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride
- 1-(Pyridin-4-ylmethyl)cyclopropanamine dihydrochloride
- 1-(Pyridin-3-ylmethyl)cyclobutanamine dihydrochloride
Comparison: 1-(Pyridin-3-ylmethyl)cyclopropanamine dihydrochloride is unique due to the presence of the cyclopropane ring, which imparts specific steric and electronic properties. This distinguishes it from similar compounds with different ring structures or substitution patterns, leading to variations in reactivity and biological activity .
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)cyclopropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9(3-4-9)6-8-2-1-5-11-7-8;;/h1-2,5,7H,3-4,6,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJIPVUIXXSTEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CN=CC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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